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Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318

The indane framework, a bicyclic structure fusing a benzene ring with a cyclopentane ring,
represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid conformation provides a
stable anchor for pharmacophoric groups, enabling precise interactions with biological targets.
[2] Derivatives of 2-aminoindane, in particular, have garnered significant attention as they are
cyclized analogues of phenethylamines and share structural similarities with potent
neuromodulators like amphetamine and MDMA.[3] These compounds often act as monoamine
releasing agents or receptor modulators, with applications ranging from potential treatments for
psychiatric and neurological disorders to their use as research tools.[3][4][5]

Unlike their more flexible phenethylamine counterparts, 2-aminoindanes can offer enhanced
selectivity, particularly for serotonin and norepinephrine transporters over dopamine, which can
fine-tune their pharmacological profile to reduce unwanted stimulant effects.[3] 2-Amino-5,6-
diethylindane is a specific derivative that serves as a key pharmaceutical intermediate.[6][7]
Notably, it is a building block in the synthesis of advanced quinolinone compounds developed
for the treatment of respiratory ailments.[7] The synthesis of this specific isomer, however,
presents a significant regiochemical challenge: how to selectively introduce two ethyl groups
onto the 5- and 6-positions of the indane ring without generating unwanted isomers. This guide
provides a detailed exploration of a robust and high-yield synthetic pathway, grounded in
established and patented methodologies, to address this challenge.

Retrosynthetic Analysis: A Strategic Overview
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A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule, 2-
amino-5,6-diethylindane, can be disconnected at the ethyl groups, suggesting a Friedel-
Crafts-type reaction on a pre-existing 2-aminoindane core. To ensure reaction compatibility and
regiochemical control, the amine must first be protected. This leads to a key intermediate: a
protected 2-aminoindane. This precursor itself can be synthesized from a commercially
available or readily prepared ketone, 2-indanone, via reductive amination or through the
reduction of its oxime.
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Caption: Retrosynthetic analysis of 2-amino-5,6-diethylindane.

Part 1: Synthesis of the 2-Aminoindane Precursor

The most common and efficient starting point for the target molecule is 2-aminoindane. This
precursor can be synthesized from 2-indanone through several reliable methods, with the
catalytic hydrogenation of the corresponding oxime being a particularly effective choice due to
its high yields and operational simplicity.

Pathway: Catalytic Hydrogenation of 2-Indanone Oxime

This two-step process first involves the conversion of 2-indanone to 2-indanone oxime,
followed by the catalytic reduction of the C=N bond to the desired primary amine. The choice of
catalyst and reaction conditions is critical for achieving high selectivity and yield.

e Oximation of 2-Indanone: This is a standard condensation reaction with hydroxylamine.

e Hydrogenation of the Oxime: Palladium on carbon (Pd/C) is a highly effective catalyst for this
transformation, providing excellent yields of the primary amine when conducted in an acidic
medium.[8][9] The acid protonates the oxime, facilitating the reduction of the C=N bond over
the N-O bond, which can be a competing pathway with other catalysts like Platinum.[8][9][10]
Raney Nickel is also effective but typically requires basic conditions.[9]
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Caption: Synthesis of 2-aminoindane via oxime formation and hydrogenation.

Experimental Protocol: Synthesis of 2-Aminoindane

from 2-Indanone
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Step A: Preparation of 2-Indanone Oxime

To a solution of 2-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq)
and pyridine (1.2 eq).

Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and reduce the solvent
volume under vacuum.

Pour the residue into cold water and stir until a precipitate forms.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-
indanone oxime.

Step B: Catalytic Hydrogenation to 2-Aminoindane[8][9]

In a hydrogenation vessel, dissolve the 2-indanone oxime (1.0 eq) in glacial acetic acid.
Carefully add a catalytic amount of concentrated sulfuric acid.
Add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the oxime).

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to
approximately 3 atm.

Stir the mixture vigorously at room temperature (20-25 °C) for 2-4 hours or until hydrogen
uptake ceases.

Depressurize the vessel and filter the mixture through a pad of Celite to remove the Pd/C
catalyst.

Basify the filtrate to pH >10 with a cold aqueous solution of NaOH.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane).
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o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to afford 2-aminoindane.

Parameter Value/Condition Reference
Catalyst 5% Pd/C [819]
Pressure 3 atm H:z [819]
Solvent Glacial Acetic Acid [819]
Temperature 20-25 °C [819]
Typical Yield >90% [8][9]

Part 2: Core Pathway for 5,6-Diethyl-2-aminoindane
Synthesis

The following multi-step synthesis is a robust, high-yield process adapted from patented
industrial methods.[11] It leverages a protecting group strategy to control the reactivity of the
amino group and direct the sequential, regioselective ethylation of the aromatic ring.
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Step 1: Protection

2-Aminoindane

Ethyl trifluoroacetate
Solvent (e.g., Ethyl Acetate)

N-(2,3-dihydro-1H-inden-2-yl)
-2,2,2-trifluoroacetamide

Step 2: First Acetylation
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Acetyl Halide
Lewis Acid (e.g., AICI3)

N-(5-acetyl-2,3-dihydro-1H
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Step 4: Second Acetylation
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Step 5: Second Reduction

(Di-functionalized Intermediate)
N-(5,6-diethyl-2,3-dihydro-1H
-inden-2-yl)-trifluoroacetamide

Step 6: Deprotection

Protected Final Product

Base (e.g., NaOH)
Hydrolysis

5,6-Diethyl-2-aminoindane
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Caption: Regioselective synthesis of 2-amino-5,6-diethylindane from 2-aminoindane.[11]
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Detailed Experimental Protocols

Step 1: Protection of the Amino Group[11]

o Causality: The trifluoroacetamide group is an excellent choice. It is robust enough to
withstand the strongly acidic conditions of the Friedel-Crafts reactions but can be cleanly
removed under basic conditions without affecting the rest of the molecule.

e Protocol:

[e]

Dissolve 2-aminoindane (1.0 eq) in a suitable organic solvent such as ethyl acetate.

o

Add ethyl trifluoroacetate (1.0-1.2 eq).

[¢]

Stir the reaction at room temperature or with gentle heating until the reaction is complete
(monitored by TLC or LC-MS).

[¢]

Upon completion, the product can often be crystallized directly from the reaction mixture
by adding an anti-solvent like heptane.

o Filter the solid product, wash with the anti-solvent, and dry under vacuum.
Step 2 & 4: Sequential Friedel-Crafts Acetylation[11]

o Causality: The first acetylation occurs at the 5-position, which is the most electronically
activated and sterically accessible position on the aromatic ring. After reduction of this first
acetyl group to an ethyl group, the ethyl group acts as an ortho-, para-director. The 6-position
is now activated and sterically favored for the second acetylation, leading to excellent
regioselectivity. Using the acetyl halide as both reactant and solvent can drive the reaction to
completion.

e Protocol (General):

o To a cooled (0-5 °C) suspension of a Lewis acid like aluminum chloride (AICls3, >2.0 eq) in
acetyl halide (e.g., acetyl chloride), add the N-protected indane substrate (1.0 eq) portion-
wise, maintaining the temperature.

o Allow the reaction to warm to room temperature and stir until completion.
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o Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated
HCI.

o Extract the product with an organic solvent, wash the organic layer with water and brine,
then dry and concentrate to yield the acetylated product.

Step 3 & 5: Reduction of Acetyl Groups[11]

o Causality: Catalytic hydrogenation is a clean and efficient method for reducing the aryl
ketone to an alkyl group without affecting the protecting group or the indane core.

e Protocol (General):

o Dissolve the acetylated substrate (1.0 eq) in a suitable solvent (e.g., an ester of acetic
acid).

o Add a catalyst, such as Pd/C, and place the mixture in a hydrogenation apparatus.

o Pressurize the system with hydrogen gas and stir vigorously until hydrogen uptake is
complete.

o Filter off the catalyst and concentrate the solvent to obtain the ethylated product.

Step 6: Deprotection[11]

o Causality: The trifluoroacetyl group is readily cleaved by base-catalyzed hydrolysis.

e Protocol:

o Dissolve the protected N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
in a suitable solvent like methanol or ethanol.

o Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

o Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.

o Cool the mixture, remove the organic solvent under vacuum, and extract the agueous
residue with an organic solvent.
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o Dry the combined organic extracts and concentrate to yield the free base of 2-amino-5,6-

diethylindane. The product can be converted to a salt (e.g., hydrochloride) for improved
stability and handling.[7][12]

Step Reaction Key Reagents Typical Yield Reference
) Ethyl
1 Protection ) >95% [11]
trifluoroacetate
) Acetyl chloride, )
2 1st Acetylation High [11]
AICls
3 1st Reduction Hz2, Pd/C ~91% [11]
) Acetyl chloride, )
4 2nd Acetylation High [11]
AlCls
5 2nd Reduction Hz, Pd/C High [11]
6 Deprotection NaOH (aq) High [11]
Conclusion

The synthesis of 2-amino-5,6-diethylindane is most effectively achieved through a
regiocontrolled, multi-step pathway starting from 2-aminoindane. The key to this strategy is the
use of a robust N-protecting group that directs the sequential Friedel-Crafts acetylations to the
desired 5- and 6-positions, followed by clean reductions and final deprotection. The necessary
2-aminoindane precursor is itself readily accessible in high yield from 2-indanone via the
catalytic hydrogenation of its oxime. This comprehensive pathway, built upon validated and
scalable methods, provides a reliable route for researchers and drug development
professionals to access this valuable pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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